molecular formula C19H21NO5S B2491526 2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate CAS No. 339101-04-1

2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate

Cat. No. B2491526
CAS RN: 339101-04-1
M. Wt: 375.44
InChI Key: AAHUMVOTCJGEFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals involves preparing a series of compounds with potential anticholinesterase and insecticidal properties. One such compound, 2-(1,3-dioxolan-2-y1)phenyl N-methylcarbamate, has shown outstanding insecticidal activity (Nikles, 1969). Furthermore, synthesis involving the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid leads to structurally interesting isomers (Rublova et al., 2017).

Molecular Structure Analysis

The crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing insights into hydrogen bonding and intramolecular interactions. These structures are organized as molecular crystals, with steric hindrance playing a critical role in their properties (Rublova et al., 2017).

Chemical Reactions and Properties

Dimethyl-carbamic acid derivatives, such as SP-04, demonstrate significant biological activity, including acetylcholinesterase inhibition and neuroprotective properties against Alzheimer's disease. These findings underline the multifaceted chemical reactions and properties of dimethyl-carbamate derivatives, providing a foundation for exploring similar compounds (Lecanu et al., 2010).

Physical Properties Analysis

The physical properties of carbamate derivatives are closely linked to their molecular structure. For instance, the crystal structures of hemihydrates of N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide demonstrate how molecular conformations and major intermolecular interactions influence the physical characteristics of these compounds (Cunico et al., 2016).

Chemical Properties Analysis

Sulfonylcarbamates, as a class, exhibit unique stability under harsh conditions and reactivity under mild conditions. This behavior highlights their potential as versatile hydroxyl protecting groups in synthetic chemistry, suggesting that similar characteristics might be expected in the synthesis and manipulation of "2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate" and related compounds (Manabe et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Nikles (1969) reported on a series of N-methyl and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, including their synthesis, physical properties, and insecticidal activities. This research highlights the broader family of carbamates to which 2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate belongs (Nikles, 1969).
  • Fossey and Richards (2004) explored the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, including the formation and properties of related carbamate compounds (Fossey & Richards, 2004).

Biological Applications

  • Zhao et al. (2009) conducted research on novel acetylcholinesterase inhibitors, focusing on phthalimide alkyloxyphenyl N,N-dimethylcarbamate derivatives, which includes compounds similar to this compound. Their study involved the synthesis of these compounds and investigated their inhibitory activity on acetylcholinesterase (Zhao et al., 2009).

Analytical Chemistry Applications

  • Kline, Kusma, and Matuszewski (1999) described a method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, which involved the use of similar carbamate compounds in the analytical process (Kline, Kusma, & Matuszewski, 1999).

Other Applications

  • Ghorab et al. (2017) synthesized novel sulfonamide derivatives, including 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives, which demonstrated significant antimicrobial activity. This research indicates the potential use of related carbamate compounds in antimicrobial applications (Ghorab et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[2-(benzenesulfonyl)acetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13-10-15(11-14(2)18(13)25-19(22)20(3)4)17(21)12-26(23,24)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHUMVOTCJGEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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